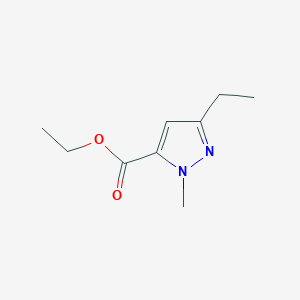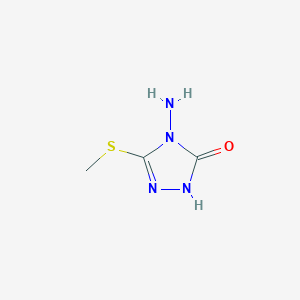
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, commonly known as AMT, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. AMT is a derivative of the triazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of AMT is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. AMT has been found to inhibit the activity of enzymes involved in the biosynthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
AMT has been found to have various biochemical and physiological effects, including the inhibition of fungal growth, the inhibition of cancer cell growth, and the inhibition of corrosion. AMT has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMT has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, the limitations of AMT include its limited availability, high cost, and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for AMT research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects.
In conclusion, AMT is a unique compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of AMT in various scientific research applications.
Métodos De Síntesis
AMT can be synthesized using various methods, including the reaction of 4-amino-3-(methylthio)-1,2,4-triazole with ethyl chloroformate, and the reaction of 4-amino-3-(methylthio)-1H-1,2,4-triazole with acetic anhydride. The yield of AMT synthesis can be improved by using different reaction conditions, such as changing the reaction temperature, reaction time, and catalysts.
Aplicaciones Científicas De Investigación
AMT has been studied for its potential use in various scientific research applications, including as an antifungal agent, as a corrosion inhibitor, and as a catalyst for organic reactions. AMT has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
128075-40-1 |
|---|---|
Nombre del producto |
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one |
Fórmula molecular |
C3H6N4OS |
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
Clave InChI |
NLZRYYGFPLLKRG-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=O)N1N |
SMILES canónico |
CSC1=NNC(=O)N1N |
Sinónimos |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



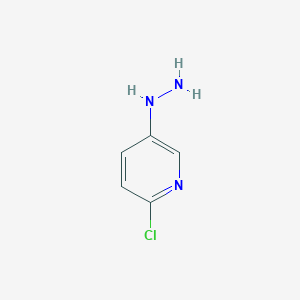
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
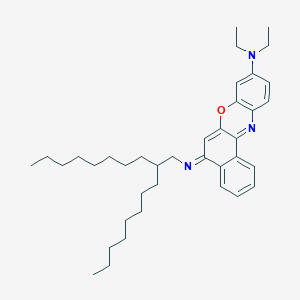

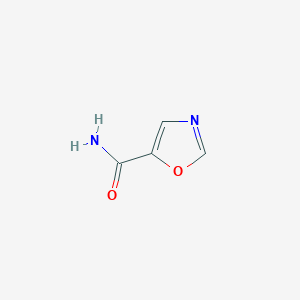
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
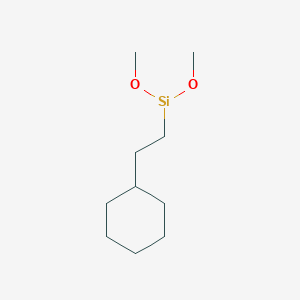


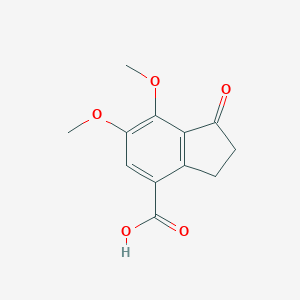

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
